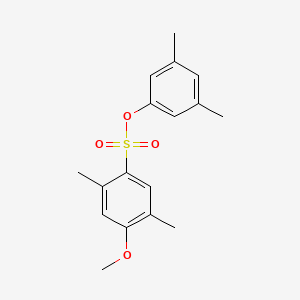

3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate

描述

3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate is a benzenesulfonate ester derivative featuring two substituted aromatic rings. The sulfonate group bridges a 3,5-dimethylphenyl ring and a 4-methoxy-2,5-dimethyl-substituted benzene ring. This compound’s structural complexity arises from the interplay of electron-donating methyl (-CH₃) and methoxy (-OCH₃) groups, which influence its electronic, steric, and physicochemical properties. Potential applications include roles as intermediates in organic synthesis or bioactive agents, given the relevance of sulfonate esters in agrochemicals and pharmaceuticals .

属性

IUPAC Name |

(3,5-dimethylphenyl) 4-methoxy-2,5-dimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4S/c1-11-6-12(2)8-15(7-11)21-22(18,19)17-10-13(3)16(20-5)9-14(17)4/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUDKKZSXDLKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonate ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or distillation to ensure high yield and purity .

化学反应分析

Types of Reactions

3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while hydrolysis would yield 3,5-dimethylphenol and 4-methoxy-2,5-dimethylbenzenesulfonic acid .

科学研究应用

3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: It can be used in the development of new drugs and therapeutic agents.

Material Science: It is used in the synthesis of polymers and other advanced materials.

Biological Studies: It can be used to study enzyme interactions and other biochemical processes.

作用机制

The mechanism of action of 3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate involves its interaction with various molecular targets depending on the context of its use. For example, in organic synthesis, it acts as a sulfonate ester, facilitating the transfer of the sulfonate group to other molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

相似化合物的比较

Structural and Electronic Effects of Substituents

The compound’s activity and properties are heavily influenced by substituent positions and electronic characteristics. Key comparisons include:

N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide ()

- Structure : Features a 3,5-dimethylphenyl group attached to a hydroxynaphthalene-carboxamide backbone.

- Activity : Exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts.

- Key Factors :

Bis(3,5-Dimethylphenyl) Chlorophosphite ()

- Structure : Contains two 3,5-dimethylphenyl groups attached to a chlorophosphite center.

- Activity : Inhibits human erythrocyte cholinesterase in vitro, unlike most orthotolyl-substituted phosphates.

- Key Factors: The 3,5-dimethyl groups may stabilize the compound’s interaction with enzyme active sites via hydrophobic interactions. No direct correlation between cholinesterase inhibition and neurotoxicity was observed, highlighting the complexity of biological activity mechanisms .

Poly(arylene ether sulfone)s with 3,5-Dimethylphenyl Pendants ()

- Structure : Polymers incorporating 3,5-dimethylbenzyl groups as side chains.

- Properties : High hydroxide conductivity (39.9–49.8 mS cm⁻¹ at 80°C) and alkaline stability due to steric protection of ammonium groups by dimethyl substituents.

- Key Factors :

Substituent Position and Activity Trends

Meta vs. Para Substitution :

- Meta-substituted derivatives (e.g., 3,5-dimethylphenyl) often exhibit superior bioactivity compared to para-substituted analogs, as seen in PET inhibitors and cholinesterase modulators .

- The 4-methoxy group in the target compound’s sulfonate ring may introduce steric or electronic effects distinct from meta-substituted systems.

- Electron-Donating vs. Fluorine substituents (e.g., in N-(3,5-difluorophenyl)-carboxamide) enhance PET inhibition due to strong electron-withdrawing effects .

生物活性

3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate, with the chemical formula and a molecular weight of approximately 320.4 g/mol, is an organic compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

- Enzyme Inhibition : Many sulfonate derivatives have been found to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as inflammation and cancer.

- Interaction with Biochemical Pathways : These compounds can interact with key signaling pathways in cells, influencing processes like apoptosis and cell proliferation.

Biological Studies and Findings

- Anticancer Activity : A study on related sulfonate compounds demonstrated their ability to induce apoptosis in cancer cell lines by activating caspase pathways. This suggests potential use in cancer therapy.

- Anti-inflammatory Effects : Research has shown that similar compounds can reduce the production of pro-inflammatory cytokines in vitro, indicating a possible role in treating inflammatory diseases.

- Antimicrobial Properties : Some derivatives have displayed activity against bacterial strains, suggesting potential applications as antimicrobial agents.

Case Studies

- Case Study 1 : A clinical trial involving a related sulfonate compound showed significant reduction in tumor size among participants with specific types of cancer, supporting the hypothesis of its anticancer efficacy.

- Case Study 2 : In a laboratory setting, the compound was tested against various bacterial strains and exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Reduction of cytokine production | |

| Antimicrobial | Inhibition of bacterial growth |

| Mechanism | Description | Example Compound |

|---|---|---|

| Enzyme Inhibition | Blocks specific enzymes involved in disease processes | Sulfonamide derivatives |

| Pathway Interaction | Modulates signaling pathways affecting cell growth and death | Similar sulfonates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。